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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of Upadacitinib and a key competitor, Tofacitinib, in the

treatment of rheumatoid arthritis and ulcerative colitis. The information is supported by data

from pivotal clinical trials.

Upadacitinib and Tofacitinib are both oral small molecule drugs belonging to the Janus kinase

(JAK) inhibitor class. They function by modulating the JAK-STAT signaling pathway, a crucial

mediator of the immune response implicated in several inflammatory diseases. While both

drugs target the same pathway, differences in their selectivity for JAK enzyme isoforms may

contribute to variations in their efficacy and safety profiles.

Mechanism of Action: Targeting the JAK-STAT
Signaling Pathway
Janus kinases are intracellular enzymes that play a critical role in signal transduction for a

variety of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are

activated, leading to the phosphorylation and activation of Signal Transducer and Activator of

Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they

regulate the transcription of genes involved in inflammation, immune cell proliferation, and

survival. By inhibiting JAKs, Upadacitinib and Tofacitinib disrupt this signaling cascade, thereby

reducing the inflammatory response.
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Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of
Upadacitinib/Tofacitinib.

Efficacy in Rheumatoid Arthritis
The efficacy of Upadacitinib and Tofacitinib in adult patients with moderate to severe

rheumatoid arthritis has been evaluated in numerous Phase 3 clinical trials. The following

tables summarize key efficacy data from the SELECT-COMPARE trial for Upadacitinib and the

ORAL Standard trial for Tofacitinib, both in patients with an inadequate response to

methotrexate.

Table 1: Efficacy of Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE Trial)[1][2][3]

Efficacy Endpoint
(Week 12)

Upadacitinib 15 mg
+ MTX (n=651)

Adalimumab 40 mg
+ MTX (n=327)

Placebo + MTX
(n=651)

ACR20 Response 71% - 36%

ACR50 Response 45% 29% 15%

ACR70 Response 25% - 5%

DAS28-CRP <2.6

(Clinical Remission)
29% - 6%

Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Standard Trial)[4][5][6][7]

Efficacy Endpoint
(Month 6)

Tofacitinib 5 mg
BID + MTX (n=201)

Adalimumab 40 mg
+ MTX (n=204)

Placebo + MTX
(n=101)

ACR20 Response 51.5% 47.2% 28.3%

ACR50 Response 31.3% 27.9% 12.9%

ACR70 Response 15.4% 12.7% 4.0%

DAS28-4(ESR) <2.6

(Clinical Remission)
6.7% 8.8% 1.0%
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Efficacy in Ulcerative Colitis
Both Upadacitinib and Tofacitinib have also demonstrated efficacy in the treatment of

moderately to severely active ulcerative colitis. The tables below present key findings from the

U-ACCOMPLISH and U-ACHIEVE induction trials for Upadacitinib and the OCTAVE Induction

1 & 2 trials for Tofacitinib.

Table 3: Efficacy of Upadacitinib in Ulcerative Colitis (U-ACCOMPLISH & U-ACHIEVE

Induction Trials)[8][9][10][11]

Efficacy Endpoint (Week 8) Upadacitinib 45 mg QD Placebo

Clinical Remission (U-

ACCOMPLISH)
34% (n=341) 4% (n=174)

Clinical Remission (U-

ACHIEVE)
26% (n=319) 5% (n=154)

Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (OCTAVE Induction 1 & 2 Trials)

Efficacy Endpoint (Week 8) Tofacitinib 10 mg BID Placebo

Clinical Remission (OCTAVE

1)
18.5% (n=476) 8.2% (n=122)

Clinical Remission (OCTAVE

2)
16.6% (n=443) 3.6% (n=112)

Experimental Protocols
The clinical trials cited above followed rigorous, double-blind, placebo-controlled designs.

Below are summaries of the key methodologies.

SELECT-COMPARE (Upadacitinib in RA)[1][2][3]

Objective: To evaluate the efficacy and safety of upadacitinib compared to placebo and

adalimumab in patients with moderately to severe active rheumatoid arthritis who had an

inadequate response to methotrexate.
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Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled

study. Patients were randomized (2:2:1) to receive upadacitinib (15 mg once daily),

adalimumab (40 mg every other week), or placebo, all in combination with a stable

background dose of methotrexate.

Patient Population: Adults with a diagnosis of rheumatoid arthritis for at least 3 months, with

active disease despite stable methotrexate therapy.

Primary Endpoints: The proportion of patients achieving an ACR20 response and the

proportion of patients achieving a DAS28-CRP of less than 2.6 (clinical remission) at Week

12.

ORAL Standard (Tofacitinib in RA)[4][5][6][7]

Objective: To evaluate the efficacy and safety of tofacitinib in patients with active rheumatoid

arthritis with an inadequate response to methotrexate.

Design: Phase 3, 12-month, randomized, double-blind, placebo- and active-controlled,

parallel-group study. Patients were randomized to receive tofacitinib (5 mg or 10 mg twice

daily), adalimumab (40 mg every other week), or placebo, all in combination with

methotrexate.

Patient Population: Adults with active, moderate to severe rheumatoid arthritis who had an

inadequate response to methotrexate.

Primary Endpoints: The proportion of patients with an ACR20 response, the change from

baseline in the Health Assessment Questionnaire–Disability Index (HAQ-DI), and the

proportion of patients with a DAS28-4(ESR) of less than 2.6 at Month 6.

U-ACCOMPLISH & U-ACHIEVE (Upadacitinib in UC)[8][9][10][11]

Objective: To evaluate the efficacy and safety of upadacitinib as induction therapy in patients

with moderately to severely active ulcerative colitis.

Design: Two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled

induction studies. Patients were randomized (2:1) to receive upadacitinib (45 mg once daily)

or placebo for 8 weeks.
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Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.

Primary Endpoint: The proportion of patients achieving clinical remission per the Adapted

Mayo score at Week 8.

OCTAVE Induction 1 & 2 (Tofacitinib in UC)

Objective: To evaluate the efficacy and safety of tofacitinib for the induction of remission in

patients with moderately to severely active ulcerative colitis.

Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials. Patients

were randomized to receive tofacitinib (10 mg twice daily) or placebo for 8 weeks.

Patient Population: Adults with moderately to severely active ulcerative colitis who had an

inadequate response or were intolerant to corticosteroids, immunomodulators, or a TNF

antagonist.

Primary Endpoint: The proportion of patients in clinical remission at Week 8.
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Figure 2: Generalized experimental workflow for the cited Phase 3 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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